molecular formula C31H48NaO6 B1260017 Fusidate sodium CAS No. 751-94-0

Fusidate sodium

Cat. No.: B1260017
CAS No.: 751-94-0
M. Wt: 539.7 g/mol
InChI Key: ZUMDNSFJFSGPGY-JCJNLNMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fusidate sodium, also known as sodium fusidate, is the sodium salt of fusidic acid. It is a steroid antibiotic derived from the fermentation broth of the fungus Fusidium coccineum. This compound is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) infections .

Scientific Research Applications

Fusidate sodium has a wide range of scientific research applications, including :

    Chemistry: Used as a starting material for the synthesis of new derivatives and complexes.

    Biology: Studied for its antibacterial properties and mechanisms of action.

    Medicine: Used in the treatment of bacterial infections, particularly those caused by Staphylococcus aureus and MRSA.

    Industry: Employed as an additive in the production of polyvinyl chloride (PVC) to inhibit photodegradation.

Mechanism of Action

Target of Action

Fusidate Sodium, also known as Sodium Fusidate, primarily targets the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation process .

Mode of Action

This compound works by interfering with bacterial protein synthesis . It achieves this by preventing the translocation of EF-G from the ribosome . This inhibition of translocation during protein synthesis is the key mechanism through which this compound exerts its antibacterial effects .

Biochemical Pathways

This disruption can lead to a halt in bacterial growth and proliferation, thereby exerting its antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. After single intravenous administration, the elimination half-life is approximately 10 hours , total clearance is 22 ml/min , and the volume of distribution is 0.30 l/kg . After repeated administration, the half-life and the volume of distribution remain unchanged, whereas total clearance is halved to 11 ml/min . This leads to an experimental accumulation ratio higher than the theoretical one . The mean absolute bioavailability is 91% .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn halts their growth . This makes this compound effective against a range of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown to remain active at a low pH against certain bacteria, making it distinct from most other antibiotics .

Safety and Hazards

Sodium fusidate can cause problems with your blood, which may show as unexplained bruising or bleeding or a repeated sore throat or other infections . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Sodium fusidate is often prescribed to treat bone infections caused by a germ (bacterium). It works by stopping the growth of the germs . It is also prescribed for other infections caused by staphylococcal germs, such as some skin infections .

Biochemical Analysis

Biochemical Properties

Fusidate sodium plays a crucial role in biochemical reactions by inhibiting the translocation of elongation factor G (EF-G) from the ribosome during protein synthesis. This inhibition prevents the necessary conformational changes for EF-G release, effectively blocking the protein synthesis process . This compound interacts with various enzymes and proteins, including EF-G, which is essential for bacterial protein synthesis. By binding to EF-G, this compound disrupts the elongation cycle of protein synthesis, leading to the cessation of bacterial growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting protein synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death . In addition to its antibacterial effects, this compound has been shown to accumulate in phagocytic cells, enhancing its intracellular activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to elongation factor G (EF-G) after translocation and GTP hydrolysis. This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . This compound can only bind to EF-G in the ribosome after GTP hydrolysis, making it a specific inhibitor of bacterial protein synthesis . This unique mechanism of action contributes to its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable under various conditions, maintaining its antibacterial activity over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound can cause liver problems and blood-related issues, such as jaundice and unexplained bruising or bleeding . These effects highlight the importance of monitoring the stability and degradation of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that sodium fusidate is poorly absorbed after oral administration in rats but is better absorbed in guinea pigs, mice, and rabbits . Subcutaneous injections of this compound in rats achieved a serum profile similar to that observed in humans, with no evidence of drug accumulation after repeated doses . Rabbits showed clear evidence of a cumulative effect, indicating that dosage adjustments may be necessary to avoid toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. This interaction may result in mutual inhibition of metabolism, highlighting the importance of understanding the metabolic pathways and potential drug interactions of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to accumulate in phagocytic cells, enhancing its intracellular activity against bacterial infections . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound accumulates in phagocytic cells, where it exerts its antibacterial effects . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its effectiveness against bacterial infections . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fusidate sodium involves the following steps :

    Dissolution: Fusidic acid is dissolved in a low alcohol solution, such as ethanol or methanol, to obtain a fusidic acid solution.

    Crystallization: An ethyl acetate solution is added to the fusidic acid solution to induce crystallization of this compound.

    Collection and Drying: The solid phase is collected and dried to obtain this compound crystals.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to ensure high purity and yield, with careful control of reaction conditions to maintain the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fusidate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Comparison with Similar Compounds

Fusidate sodium is unique among antibiotics due to its steroid structure and specific mechanism of action. Similar compounds include :

    Fusidic acid: The parent compound of this compound, used in similar applications.

    Rifampicin: Another antibiotic used in combination with this compound to treat MRSA infections.

    Vancomycin: An antibiotic used to treat severe bacterial infections, including those caused by MRSA.

This compound stands out due to its specific inhibition of EF-G and its effectiveness against resistant strains of Staphylococcus aureus.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fusidate sodium involves the esterification of fusidic acid with sodium methoxide in methanol followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Fusidic acid", "Sodium methoxide", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Fusidic acid is dissolved in methanol.", "Sodium methoxide is added to the solution and the mixture is stirred at room temperature for several hours.", "The resulting mixture is neutralized with sodium hydroxide.", "The product is isolated by filtration and washed with water.", "The product is then dried to obtain Fusidate sodium." ] }

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes.

CAS No.

751-94-0

Molecular Formula

C31H48NaO6

Molecular Weight

539.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1

InChI Key

ZUMDNSFJFSGPGY-JCJNLNMISA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.[Na]

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.[Na]

melting_point

192.5 °C

physical_description

Solid

Pictograms

Irritant

Related CAS

751-94-0 (hydrochloride salt)

solubility

5.21e-03 g/L

Synonyms

Acid, Fusidic
Fucithalmic
Fusidate Sodium
Fusidate, Silver
Fusidate, Sodium
Fusidic Acid
Fusidic Acid, Sodium Salt
Fusidin
Silver Fusidate
Sodium Fusidate
Sodium, Fusidate
Stanicide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fusidate sodium
Reactant of Route 2
Fusidate sodium
Reactant of Route 3
Reactant of Route 3
Fusidate sodium
Reactant of Route 4
Reactant of Route 4
Fusidate sodium
Reactant of Route 5
Fusidate sodium
Reactant of Route 6
Fusidate sodium
Customer
Q & A

Q1: What is the mechanism of action of Sodium Fusidate?

A1: Sodium Fusidate (also known as Fusidic Acid sodium salt) is a bacteriostatic antibiotic that primarily targets Gram-positive bacteria. [] It works by binding to bacterial elongation factor G (EF-G), preventing the translocation step in protein synthesis. [] This disrupts the formation of peptide bonds and inhibits bacterial growth.

Q2: What are the downstream effects of Sodium Fusidate's interaction with its target?

A2: By inhibiting EF-G, Sodium Fusidate prevents the movement of tRNA and mRNA through the ribosome, halting protein synthesis. [] This leads to the accumulation of stalled ribosomes, depletion of essential proteins, and ultimately, bacterial growth arrest.

Q3: What is the molecular formula and weight of Sodium Fusidate?

A3: Sodium Fusidate has the molecular formula C31H47NaO6 and a molecular weight of 538.7 g/mol.

Q4: Is there any spectroscopic data available for Sodium Fusidate?

A4: While the provided research papers don't offer extensive spectroscopic details, they mention utilizing techniques like HPLC and UV detection for analysis. [, , ] Further research in spectroscopic databases may yield more specific information.

Q5: What factors can affect the stability of Sodium Fusidate?

A6: Sodium Fusidate stability is influenced by oxygen and humidity. [] Oxidation can occur in low humidity environments, while hydrolysis of the C-16-O-acetyl group is more prevalent at high humidity levels.

Q6: Does Sodium Fusidate exhibit any catalytic properties?

A6: Sodium Fusidate is primarily recognized for its antibiotic properties rather than catalytic activity. Its mechanism revolves around binding and inhibiting a specific protein target involved in bacterial protein synthesis.

Q7: Have there been any computational studies on Sodium Fusidate?

A8: While the provided papers don't delve into computational studies, they lay the groundwork for future research. For instance, the proposed model for Sodium Fusidate's generation rate dependency on drug concentration could be further explored using computational techniques. []

Q8: What general SHE considerations apply to working with Sodium Fusidate?

A8: As with any pharmaceutical compound, handling Sodium Fusidate requires adherence to standard laboratory safety protocols. Researchers should consult relevant safety data sheets and follow appropriate handling, storage, and disposal procedures.

Q9: How is Sodium Fusidate absorbed and distributed in the body?

A12: Sodium Fusidate demonstrates good bioavailability after oral administration, reaching peak serum concentrations within 2-3 hours. [] It is well-distributed throughout the body, achieving therapeutic levels in various tissues and fluids.

Q10: What is the elimination half-life of Sodium Fusidate?

A13: The plasma half-life of Sodium Fusidate is approximately 5-6 hours. [] It is primarily excreted in the bile and undergoes minimal metabolism in the liver.

Q11: Has Sodium Fusidate shown efficacy in treating MRSA infections?

A14: Yes, research indicates that Sodium Fusidate is effective against Methicillin-resistant Staphylococcus aureus (MRSA) infections, particularly in orthopedic patients. [, ]

Q12: What types of wound healing models have been used to study Sodium Fusidate?

A15: Researchers have employed both incision and excision wound models in diabetic rats to evaluate the wound healing properties of Sodium Fusidate. []

Q13: Are there known mechanisms of resistance to Sodium Fusidate?

A16: While Sodium Fusidate resistance remains relatively low, mutations in the bacterial EF-G can confer resistance. [] Additionally, the emergence of resistant mutants has been observed after prolonged exposure to the drug.

Q14: What are some potential adverse effects associated with Sodium Fusidate?

A17: While generally well-tolerated, Sodium Fusidate can cause gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ] Additionally, allergic reactions, including contact dermatitis and, rarely, anaphylaxis, have been reported. [, ]

Q15: What drug delivery strategies could be explored for Sodium Fusidate?

A18: Research could focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery and efficacy of Sodium Fusidate. [, ]

Q16: What analytical methods are commonly used to quantify Sodium Fusidate?

A20: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Sodium Fusidate in various matrices. [, ]

Q17: What is the environmental impact of Sodium Fusidate?

A17: Specific data on the ecotoxicological effects of Sodium Fusidate are limited. Further research is needed to evaluate its potential impact on aquatic and terrestrial ecosystems.

Q18: What parameters are crucial for validating analytical methods for Sodium Fusidate?

A23: Validation of analytical methods, such as HPLC assays for Sodium Fusidate, should encompass parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. []

Q19: How is the quality of Sodium Fusidate products ensured?

A19: Stringent quality control measures are employed throughout the manufacturing process of Sodium Fusidate, encompassing raw material testing, in-process controls, and finished product analysis to guarantee compliance with established standards.

Q20: When was Sodium Fusidate discovered and introduced as an antibiotic?

A25: Sodium Fusidate, isolated from Fusidium coccineum, was discovered in the 1960s and subsequently introduced as an antibiotic for treating Gram-positive bacterial infections. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.